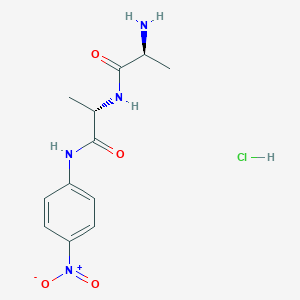

H-Ala-Ala-pNA hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Ala-Ala-pNA hydrochloride, also known as L-alanyl-L-alanyl-p-nitroanilide hydrochloride, is a synthetic peptide derivative. It is commonly used as a chromogenic substrate in biochemical assays to measure enzyme activity, particularly for proteases. The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color.

Wirkmechanismus

Target of Action

The primary target of H-Ala-Ala-pNA hydrochloride, also known as L-Alanyl-L-alanine 4-nitroanilide hydrochloride, is the enzyme Alanine Aminopeptidase (AAP) . This enzyme is localized in bacterial cell walls and is responsible for the cleavage of L-alanine from various peptides .

Mode of Action

This compound interacts with its target, AAP, by serving as a substrate for the enzyme . The compound is split by AAP into L-alanine and 4-nitroaniline . The latter compound causes bacterial suspensions to turn yellow .

Biochemical Pathways

The biochemical pathway affected by this compound involves the cleavage of L-alanine from various peptides, a process catalyzed by AAP . This process is part of the broader protein degradation pathway in bacteria.

Result of Action

The action of this compound results in the production of L-alanine and 4-nitroaniline . The presence of 4-nitroaniline, which turns bacterial suspensions yellow, can be used as an indicator of the activity of AAP .

Biochemische Analyse

Biochemical Properties

H-Ala-Ala-pNA hydrochloride plays a crucial role in biochemical reactions. It serves as a substrate for the aforementioned enzymes, facilitating their activity and enabling the study of these enzymes’ functions . The nature of the interaction between this compound and these enzymes is one of substrate-enzyme binding, a fundamental aspect of enzymatic reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are largely dependent on the enzymes it interacts with. As a substrate for specific enzymes, it can influence cell function by participating in enzymatic reactions that contribute to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a substrate for certain enzymes. It binds to these enzymes, allowing them to catalyze a reaction that results in the breakdown of the substrate. This process can lead to changes in gene expression and can influence enzyme inhibition or activation .

Metabolic Pathways

This compound is involved in metabolic pathways through its role as a substrate for specific enzymes. It interacts with these enzymes, which can influence metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the localization of the enzymes it interacts with. As a substrate for these enzymes, it would be expected to localize to the same cellular compartments or organelles where these enzymes are found .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-Ala-Ala-pNA hydrochloride typically involves the stepwise coupling of amino acids and the p-nitroaniline moiety. The process can be summarized as follows:

Coupling of Alanine Residues: The first step involves the coupling of L-alanine with another L-alanine molecule using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

Attachment of p-Nitroaniline: The dipeptide (L-alanyl-L-alanine) is then coupled with p-nitroaniline using similar coupling reagents and conditions.

Hydrochloride Formation: The final product is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.

Analyse Chemischer Reaktionen

Types of Reactions: H-Ala-Ala-pNA hydrochloride primarily undergoes enzymatic cleavage reactions. It is a substrate for various proteases, which cleave the peptide bond to release p-nitroaniline.

Common Reagents and Conditions:

Enzymes: Proteases such as trypsin, chymotrypsin, and elastase.

Buffers: Commonly used buffers include phosphate-buffered saline (PBS) and Tris-HCl buffer, which maintain the pH required for optimal enzyme activity.

Temperature: Reactions are typically carried out at physiological temperatures (37°C).

Major Products:

p-Nitroaniline: The primary product formed upon enzymatic cleavage, which can be detected spectrophotometrically due to its yellow color.

Wissenschaftliche Forschungsanwendungen

H-Ala-Ala-pNA hydrochloride has a wide range of applications in scientific research:

Biochemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteases.

Molecular Biology: Employed in assays to study protein-protein interactions and enzyme-substrate specificity.

Medicine: Utilized in diagnostic assays to detect protease activity in biological samples, which can be indicative of certain diseases.

Industry: Applied in quality control processes to monitor enzyme activity in industrial enzyme preparations.

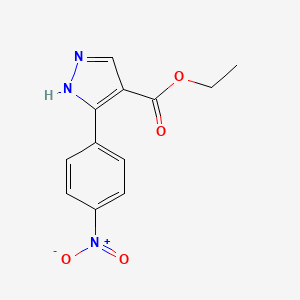

Vergleich Mit ähnlichen Verbindungen

H-Ala-Ala-Ala-pNA hydrochloride: A tripeptide derivative used as a substrate for elastase and other proteases.

H-Ala-Ala-Pro-pNA hydrochloride: A substrate for dipeptidyl aminopeptidase and prolyl tripeptidyl peptidases.

Comparison:

Substrate Specificity: H-Ala-Ala-pNA hydrochloride is specific for certain proteases, whereas H-Ala-Ala-Ala-pNA hydrochloride and H-Ala-Ala-Pro-pNA hydrochloride have different enzyme specificities.

Applications: While all these compounds are used in enzyme assays, their specific applications vary based on the enzymes they target.

Uniqueness: this compound is unique in its simplicity and specificity for certain proteases, making it a valuable tool in biochemical research.

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4.ClH/c1-7(13)11(17)14-8(2)12(18)15-9-3-5-10(6-4-9)16(19)20;/h3-8H,13H2,1-2H3,(H,14,17)(H,15,18);1H/t7-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJWMSXXZASOLW-WSZWBAFRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B6324407.png)

![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-oxoacetate;hydrate](/img/structure/B6324457.png)

![(2R)-3-anthracen-2-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B6324481.png)